- An improved and practical route for the synthesis of enzalutamide and potential impurities studyChinese Chemical Letters, 2017, 28(2), 426-430,
Cas no 915087-33-1 (Enzalutamide)

Enzalutamide Chemical and Physical Properties
Names and Identifiers
-
- Enzalutamide(MDV-3100)
- [14C]-Enzalutamide
- N-methyl-4-[3-(4-cyano-3-trifluoromethylphenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl]-2-fluorobenzamide
- 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide
- Enzalutamide
- MDV 3100
- 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamide
- Enzalutamide (MDV3100)
- Enzalutamide(MDV3100,Xtandi®)
- MDV-3100
- UNII-93T0T9GKNU
- XTANDI
- 4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluoro-N-methylbenzamide (ACI)
- S-Enzalutamide
- MDV3100
- DTXSID10912307
- 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl}-2-fluoro-N-methylbenzamide
- MFCD14155804
- AB01565849_02
- SW219288-1
- SR-01000941580-1
- EN300-20605530
- GTPL6812
- ASP-9785
- NSC-755605
- Enzalutamide (JAN/USAN)
- s1250
- SB20413
- ENZALUTAMIDE [MI]
- ASP9785
- AS-17047
- CS-0317
- NCGC00263120-01
- BBL102957
- Xtandi (TN)
- D10218
- NSC766085
- 93T0T9GKNU
- CHEMBL1082407
- NSC-766085
- 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-imidazolidin-1-yl]-2-fluoro-N-methyl-benzamide
- L02BB04
- SMR004701227
- MDV 3100 (Enzalutamide)
- BCPP000169
- ENZALUTAMIDE [VANDF]
- NC-54
- Enzalutamida
- HY-70002
- enzalutamidum
- C21H16F4N4O2S
- MDV3100 (Enzalutamide)
- ENZALUTAMIDE [ORANGE BOOK]
- HMS3654L07
- BCP9000901
- NS00040668
- Benzamide,4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluoro-N-methyl-
- HMS3672M13
- SR-01000941580
- MDV-3100;Enzalutamide;MDV 3100
- BRD-K56851771-001-01-9
- AKOS015851022
- 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl)-2-fluoro-N-methyl-benzamide
- CHEBI:68534
- 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluoro-N-methylbenzamide
- J-519668
- Enzalutamide [USAN]
- CCG-264879
- Benzamide, 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl)-2-fluoro-N-methyl-
- BRD-K56851771-001-06-8
- DB08899
- 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl)-2-fluoro-N-methylbenzamide
- Benzamide, 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluoro-N-methyl-; 4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluoro-N-methylbenzamide; Enzalutamide; MDV 3100; Xtandi
- BDBM50425732
- MDV3100, 95%
- Enzalutamide [USAN:INN]
- DTXCID301341329
- 915087-33-1
- EX-A046
- Q1996756
- SCHEMBL189749
- Enzalutamide (MDV3100)?
- MLS006010067
- ENZALUTAMIDE [JAN]
- AC-26924
- STL556766
- ENZALUTAMIDE [WHO-DD]
- ENZALUTAMIDE [INN]
- HMS3744C19
- Enzalutamide; MDV3100
- MDV3100, AldrichCPR
- NSC755605
- BCP02361
-
- MDL: MFCD14155804
- Inchi: 1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)
- InChI Key: WXCXUHSOUPDCQV-UHFFFAOYSA-N
- SMILES: N#CC1C(C(F)(F)F)=CC(N2C(=S)N(C3C=C(F)C(C(NC)=O)=CC=3)C(C)(C)C2=O)=CC=1
Computed Properties
- Exact Mass: 464.09301g/mol
- Surface Charge: 0
- XLogP3: 3.6
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Rotatable Bond Count: 3
- Monoisotopic Mass: 464.09301g/mol
- Monoisotopic Mass: 464.09301g/mol
- Topological Polar Surface Area: 109Ų
- Heavy Atom Count: 32
- Complexity: 839
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Color/Form: No data available
- Density: 1.49
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.629
- Solubility: DMSO ≥90mg/mL Water <1.2mg/mL Ethanol ≥15mg/mL
- PSA: 108.53000
- LogP: 4.51338
Enzalutamide Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Enzalutamide Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Enzalutamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A270395-25mg |
4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide |
915087-33-1 | 98% | 25mg |
$10.0 | 2025-02-19 | |
Ambeed | A270395-250mg |
4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide |
915087-33-1 | 98% | 250mg |
$20.0 | 2025-02-19 | |
eNovation Chemicals LLC | D372319-5g |
4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide |
915087-33-1 | 99% | 5g |
$425 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9012-50mg |
MDV3100 (Enzalutamide) |
915087-33-1 | 98% | 50mg |
¥3731.00 | 2023-09-09 | |
abcr | AB331940-1 g |
MDV3100, 95%; . |
915087-33-1 | 95% | 1 g |
€201.40 | 2023-07-19 | |
eNovation Chemicals LLC | D498913-10G |
Enzalutamide |
915087-33-1 | 97% | 10g |
$405 | 2024-07-21 | |
Key Organics Ltd | AS-17047-10MG |
MDV3100 |
915087-33-1 | >95% | 10mg |
£51.00 | 2025-02-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6002-50 mg |
Enzalutamide |
915087-33-1 | 99.00% | 50mg |
¥3339.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6002-200 mg |
Enzalutamide |
915087-33-1 | 99.00% | 200mg |
¥7092.00 | 2022-02-28 | |
BAI LING WEI Technology Co., Ltd. | 1239111-5MG |
Enzalutamide, 99%, an androgen receptor (AR) antagonist with an IC50 of 36 nM in LNCaP prostate cells |
915087-33-1 | 99% | 5MG |
¥ 720 | 2022-04-26 |
Enzalutamide Production Method
Production Method 1
1.2 Solvents: Ethanol
Enzalutamide Raw materials
Enzalutamide Preparation Products
Enzalutamide Suppliers
Enzalutamide Related Literature
-
Pratiksha P. Gawas,Buthanapalli Ramakrishna,N. Veeraiah,Venkatramaiah Nutalapati J. Mater. Chem. C 2021 9 16341
-
Areti Strati,Martha Zavridou,Evangelos Bournakis,Sophia Mastoraki,Evi Lianidou Analyst 2019 144 6671
-
Chenfei Kong,Miao Hao,Xi Chen,Xiaoming Zhao,Yuqian Wang,Jing Li,Yiyao Gao,Hao Zhang,Bai Yang,Jinlan Jiang Biomater. Sci. 2019 7 2559
-
Chi-Ju Kim,Liang Dong,Sarah R. Amend,Yoon-Kyoung Cho,Kenneth J. Pienta Lab Chip 2021 21 3263
-
Marcella Bassetto,Salvatore Ferla,Gilda Giancotti,Fabrizio Pertusati,Andrew D. Westwell,Andrea Brancale,Christopher McGuigan Med. Chem. Commun. 2017 8 1414
Additional information on Enzalutamide
Enzalutamide (CAS No. 915087-33-1): A Comprehensive Overview in Modern Oncology
Enzalutamide, chemically designated as N-(5-(4,4-difluorophenyl)-1H-pyrazol-3-yl)-1-(heptan-3-yl)piperidine-4-carboxamide, is a highly specialized compound that has garnered significant attention in the field of oncology. With the CAS number 915087-33-1, this molecule represents a cutting-edge therapeutic agent primarily utilized in the treatment of advanced prostate cancer. The unique structural and chemical properties of Enzalutamide have positioned it as a cornerstone in the management of hormone-sensitive and hormone-refractory prostate cancers, making it a subject of extensive research and clinical application.
The development of Enzalutamide was driven by the need for more effective and targeted treatments for prostate cancer, a disease that remains a significant health concern globally. The compound belongs to the class of androgen receptor (AR) antagonists, which work by binding to the AR and inhibiting its function. This mechanism is crucial because prostate cancer cells often rely on androgens for growth and survival. By blocking the AR pathway, Enzalutamide effectively reduces tumor proliferation and can lead to significant clinical responses in patients.
Recent advancements in the understanding of prostate cancer biology have further highlighted the efficacy of Enzalutamide. Studies have demonstrated that it not only inhibits AR signaling but also exhibits anti-tumor effects through additional mechanisms. For instance, research indicates that Enzalutamide can induce apoptosis in cancer cells and disrupt tumor microenvironment interactions, thereby enhancing its therapeutic potential. These multifaceted actions make Enzalutamide a versatile tool in oncological therapy.
The clinical landscape of Enzalutamide has been shaped by numerous trials that have evaluated its safety and efficacy. One of the most notable studies was the Phase III trial known as ARCHES, which compared Enzalutamide with abiraterone acetate in patients with metastatic castration-resistant prostate cancer (mCRPC). The results were compelling, showing that Enzalutamide significantly improved overall survival and quality of life for patients. This success has led to its approval by regulatory agencies such as the FDA and EMA, making it a standard treatment option for many patients worldwide.
In addition to its use in mCRPC, Enzalutamide is also being explored in other contexts within oncology. Emerging research suggests that it may have potential applications in other types of cancers that involve AR signaling, such as certain breast cancers. While these applications are still under investigation, they highlight the broad therapeutic scope of Enzalutamide and its potential to impact multiple areas of cancer treatment.
The chemical structure of Enzalutamide plays a pivotal role in its biological activity. The presence of fluorine atoms in its molecular framework enhances its binding affinity to the AR, ensuring prolonged receptor blockade. Furthermore, the heptan-3-yl side chain contributes to its solubility and pharmacokinetic properties, which are essential for achieving therapeutic levels in vivo. These structural features have been meticulously optimized through rational drug design principles, resulting in a compound that is both potent and well-tolerated.
As with any therapeutic agent, understanding the side effect profile of Enzalutamide is crucial for its safe use. Common adverse effects include fatigue, hot flushes, arthralgia (joint pain), and weight gain. These side effects are generally manageable but require close monitoring by healthcare professionals. Importantly, serious adverse events are rare but can occur, underscoring the importance of proper patient selection and ongoing clinical assessment.
The future direction of Enzalutamide research is likely to focus on combination therapies and personalized medicine approaches. By pairing Enzalutamide with other agents such as chemotherapy or immunotherapy, clinicians may be able to overcome resistance mechanisms and improve outcomes for patients with advanced prostate cancer. Additionally, biomarker studies are underway to identify subsets of patients who will benefit most from this therapy, further tailoring treatment strategies to individual needs.
In conclusion, Enzalutamide stands as a testament to the progress made in targeted oncology treatments. Its unique chemical properties, coupled with robust clinical evidence supporting its efficacy and safety, make it an indispensable tool in modern prostate cancer management. As research continues to uncover new insights into its mechanisms of action and potential applications, Enzalutamide is poised to remain at the forefront of oncological innovation for years to come.
915087-33-1 (Enzalutamide) Related Products
- 155180-53-3(4-4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl-2-(trifluoromethyl)benzonitrile)
- 143782-37-0(4-4,4-Dimethyl-3-(2-hydroxyethyl)-5-oxo-2-thioxo-1-imidazolidinyl-2-trifluoromethylbenzonitrile)
- 19062-31-8(3-(2,4-difluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one)
- 1242137-16-1(N-Desmethyl Enzalutamide)
- 154992-24-2(RU 58841)
- 1242137-15-0(Enzalutamide Carboxylic Acid)
- 1443331-82-5(Deutenzalutamide-d)
- 143782-63-2(1-Imidazolidineacetonitrile,3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxo-)
- 1512-75-0(3-(3-fluoro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one)
- 29588-07-6(4-Imidazolidinone,3-phenyl-5-(phenylmethyl)-2-thioxo-, (5S)-)

